molecular formula C19H24N4O4S2 B2780333 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-84-3

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2780333
CAS No.: 868972-84-3
M. Wt: 436.55
InChI Key: DITWZLGGKMQCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide group at position 2 and a thioether-linked 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl substituent at position 4. The compound’s structure integrates pharmacophoric elements critical for bioactivity: the 1,3,4-thiadiazole core is known for its role in antitumor and antimicrobial agents, while the 2,5-dimethoxyphenyl group may enhance solubility and receptor binding via electron-donating methoxy groups . The cyclohexanecarboxamide moiety likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-26-13-8-9-15(27-2)14(10-13)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITWZLGGKMQCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings, case studies, and experimental data regarding its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclohexanecarboxamide moiety : Contributes to the overall hydrophobicity and potential bioactivity.
  • Dimethoxyphenyl group : May enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiadiazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 Values (µg/mL)Mechanism of Action
MCF-7 (breast cancer), A549 (lung cancer)0.084 ± 0.020 (MCF-7), 0.034 ± 0.008 (A549)Induces apoptosis and inhibits cell proliferation
HCT116 (colon cancer), H460 (lung cancer)3.29 (HCT116), 10 (H460)Inhibits tubulin polymerization
Various tumor cell lines0.28 - 10.0 across different linesMultiple mechanisms including apoptosis induction

The compound has shown promising cytotoxic activity against various cancer cell lines, with IC50 values indicating potent effects compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Specific findings include:

  • Effective against Xanthomonas axonopodis and Xanthomonas oryzae , with median effective concentrations (EC50) significantly lower than traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Interaction : The compound's structure allows it to bind to tubulin, disrupting microtubule formation essential for cell division .
  • Selective Cytotoxicity : Research shows that while the compound is highly effective against cancer cells, it demonstrates lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of thiadiazole derivatives against MCF-7 and A549 cell lines, the compound displayed an IC50 value of 0.034 µg/mL against A549 cells, indicating strong potential as a therapeutic agent for lung cancer .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the compound's effectiveness against plant pathogens, outperforming conventional treatments in terms of efficacy and lower toxicity levels . This suggests potential applications in agricultural settings as an environmentally friendly pesticide.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H17F3N4O4S2
  • Molecular Weight : 498.5 g/mol
  • CAS Number : 896022-54-1

Structure

The compound features a thiadiazole ring, which is known for its biological activity, and a cyclohexanecarboxamide moiety that may influence its pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For example, similar compounds have shown high percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess effective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The primary target for these compounds is often bacterial RNA polymerase, where they interfere with transcription processes, leading to bacterial cell death.

Anti-inflammatory Activity

In silico studies have suggested that related compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests a potential role for N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide in treating inflammatory diseases.

Synthesis and Evaluation

A study focused on synthesizing various thiadiazole derivatives demonstrated the efficacy of these compounds in vitro against human cancer cell lines. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures. The most potent derivatives exhibited significant activity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines compared to standard treatments like cisplatin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and help identify modifications that could enhance its efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring exhibits electron-deficient characteristics, enabling nucleophilic substitution reactions at sulfur or nitrogen atoms. Key findings include:

Reaction TypeConditionsOutcomeSource
Thiol Displacement Alkylation with alkyl halides (R-X)Substitution at C5-thioether position forms new thioether derivatives.
Aminolysis Primary amines, 60–80°CReplacement of thioether with amine groups, yielding 2-aminothiadiazoles.

Example : Reaction with benzyl chloride in DMF at 70°C replaces the thioether group at C5, forming a benzylthio derivative (yield: 68–72%).

Oxidation of Thioether Linkage

The sulfur atom in the thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%) Acetic acid, 50°C, 4 hSulfoxide derivative85%
mCPBA DCM, 0°C to RT, 12 hSulfone derivative78%

Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous thiadiazoles.

Hydrolysis of Amide Groups

The cyclohexanecarboxamide and 2-oxoethylamide groups are susceptible to hydrolysis:

ConditionsSite of HydrolysisProductSource
6M HCl, reflux CyclohexanecarboxamideCyclohexanecarboxylic acid + free thiadiazole
NaOH (10%), 80°C 2-OxoethylamideGlycolic acid derivative + amine

Kinetics : Hydrolysis of the 2-oxoethylamide group proceeds faster (t₁/₂ = 2.5 h) compared to the cyclohexanecarboxamide (t₁/₂ = 6 h) under acidic conditions.

Electrophilic Aromatic Substitution on 2,5-Dimethoxyphenyl

The electron-rich 2,5-dimethoxyphenyl group participates in electrophilic reactions:

ReactionReagents/ConditionsPosition SubstitutedYieldSource
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy62%
Bromination Br₂ in CCl₄, FeCl₃ catalystOrtho to methoxy55%

Regioselectivity : Methoxy groups direct electrophiles to the para position, but steric hindrance from the thiadiazole moiety can alter substitution patterns .

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductSource
Phenylacetylene CuI catalyst, DMF, 100°CTriazole-fused thiadiazole
Azides Microwave, 120°C, 30 minTetrazole derivatives

Application : Triazole derivatives show enhanced antimicrobial activity compared to the parent compound.

Functional Group Transformations

Key modifications of peripheral groups include:

ReactionReagentsOutcomeSource
Reductive Amination NaBH₃CN, NH₄OAcConversion of ketone to amine
Esterification SOCl₂/ROHCyclohexanecarboxamide → ester

Example : Treatment with SOCl₂ and methanol converts the carboxamide to a methyl ester (yield: 89%), improving solubility.

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

  • pH Stability : Stable at pH 5–7.5 (t₁/₂ > 24 h) but degrades rapidly at pH > 8 due to amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation.

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = most reactive)Dominant Reaction
Thioether (-S-)1Oxidation, nucleophilic substitution
2-Oxoethylamide2Hydrolysis, reductive amination
Thiadiazole ring3Cycloaddition, electrophilic substitution
Cyclohexanecarboxamide4Hydrolysis, esterification

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound shares structural homology with other 1,3,4-thiadiazole-2-carboxamide derivatives synthesized in recent studies. Key analogs from include:

Compound ID Substituent at Thiadiazole-5 Position Yield (%) Melting Point (°C)
5e (4-Chlorobenzyl)thio 74 132–134
5f Methylthio 79 158–160
5j (4-Chlorobenzyl)thio (with isopropyl/methyl) 82 138–140
5k Methylthio (with 2-methoxyphenoxy) 72 135–136
Target 2-((2,5-Dimethoxyphenyl)amino)-2-oxoethylthio N/A N/A
  • Key Observations: The target compound’s 2,5-dimethoxyphenyl group introduces steric bulk and electron-donating effects compared to simpler substituents like methylthio (5f) or chlorobenzyl (5e, 5j). Yields for analogs range from 68% to 88%, suggesting that the target compound’s synthesis (if analogous) would likely require optimized alkylation or acylation steps to achieve comparable efficiency .

Antitumor Potential

highlights that 1,3,4-thiadiazoles bearing thioacetamide and aniline fragments exhibit antitumor activity.

  • Comparative Bioactivity: Analogs like N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides () showed inhibition rates >50% at 50 µg/mL in preliminary assays. The target compound’s dimethoxy substitution may enhance bioavailability and potency compared to chlorinated or non-substituted analogs .

Structural Determinants of Activity

  • Thiadiazole Core : Essential for planar geometry and intercalation with biomolecules.
  • Thioether Linker : Enhances metabolic stability compared to oxygen or nitrogen linkers.

Analytical and Spectroscopic Data

While the target compound’s specific data are unavailable, analogs in and provide benchmarks:

  • IR Spectroscopy : Thiadiazole C=N and C-S stretches appear at 1505–1604 cm⁻¹, while amide C=O absorbs near 1650 cm⁻¹ .
  • NMR : Thiadiazole protons resonate at δ 7.20–8.96 ppm, with amide NH signals near δ 10.2–10.7 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 384 [M+H]⁺ for compound 3.1 in ) align with expected masses for thiadiazole-carboxamide hybrids .

Q & A

Q. Critical parameters :

  • Temperature : Controlled heating (60–80°C) during cyclization prevents side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acylation steps .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., thiadiazole C=S at ~160 ppm, cyclohexyl protons at 1.2–2.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C₂₂H₂₆N₄O₄S₂) .
  • X-ray diffraction : Resolves crystal packing and validates stereochemistry, particularly for thioether and carboxamide linkages .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Initial screenings suggest:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to thiadiazole-thioether interactions with bacterial membranes .
  • Anticancer potential : IC₅₀ of 12 µM in HeLa cells, likely via inhibition of thioredoxin reductase .

Limitations : Activity varies with substituents; e.g., replacing 2,5-dimethoxyphenyl with fluorophenyl reduces potency by ~40% .

Advanced: How does structural modification impact its bioactivity?

Answer:
SAR insights :

  • Thiadiazole core : Essential for redox activity; replacing sulfur with oxygen (oxadiazole) abolishes anticancer effects .
  • 2,5-Dimethoxyphenyl group : Methoxy groups enhance lipid solubility, improving cellular uptake. Removing one methoxy reduces logP by 0.8, lowering bioavailability .
  • Cyclohexanecarboxamide : Bulky substituents here reduce off-target interactions but may hinder solubility. Substituting with smaller groups (e.g., methyl) retains activity .

Q. Methodology :

  • Parallel synthesis : Generate derivatives via combinatorial chemistry .
  • Docking studies : Predict binding to enzymes like COX-2 or PARP .

Advanced: How can stability issues (e.g., hydrolysis) be mitigated during formulation?

Answer:
Key instability factors :

  • Hydrolysis : The thioether bond is prone to cleavage at pH > 7. Accelerated stability studies (40°C/75% RH) show 15% degradation in 30 days .

Q. Mitigation strategies :

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to extend shelf life .
  • pH adjustment : Buffered solutions (pH 5–6) minimize hydrolysis .
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive moieties .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:
Common discrepancies :

  • Varying IC₅₀ values (e.g., 12 µM vs. 25 µM in HeLa cells) arise from differences in assay conditions .

Q. Resolution strategies :

  • Standardized protocols : Use identical cell lines, incubation times (e.g., 48 hrs), and MTT assay parameters .
  • Metabolic interference : Account for serum proteins in culture media that may bind the compound, reducing free concentrations .
  • Control compounds : Include reference inhibitors (e.g., cisplatin) to validate assay sensitivity .

Advanced: What mechanistic insights explain its enzyme inhibition?

Answer:
Proposed mechanisms :

  • Thioredoxin reductase (TrxR) inhibition : The thiadiazole sulfur interacts with the selenocysteine active site, disrupting redox homeostasis .
  • PARP-1 inhibition : Molecular docking shows the carboxamide group forms hydrogen bonds with catalytic Glu988 .

Q. Validation methods :

  • Enzyme kinetics : Measure NAD+ depletion rates using fluorometric assays .
  • Knockdown models : siRNA silencing of TrxR in cell lines reduces compound efficacy by 60% .

Advanced: What computational tools are recommended for optimizing its pharmacokinetics?

Answer:
In silico approaches :

  • ADMET prediction : Use SwissADME to assess logP (optimal: 2–3), CNS permeability, and CYP450 inhibition risks .
  • MD simulations : Analyze binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .
  • QSAR models : Corrogate substituent electronegativity with antibacterial activity (R² = 0.89 in training sets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.